Disperse brown 4 chemical structure and properties
Disperse brown 4 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Brown 4, with the Colour Index name C.I. Disperse Brown 4 and CAS number 12223-16-4, is a monoazo dye.[1] Belonging to the disperse class of dyes, it is characterized by its low water solubility and its application from a fine aqueous dispersion to color synthetic hydrophobic fibers.[2] Its primary industrial application is in the dyeing of textiles, particularly polyester (B1180765) and acetate (B1210297) fibers.[2] While not a pharmaceutical agent, its molecular structure and potential for human and environmental exposure through textiles necessitate a thorough understanding of its chemical and toxicological properties. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analysis of Disperse Brown 4, along with a discussion of its potential biological effects based on data from related compounds.
Chemical Structure and Properties
Disperse Brown 4 is synthesized through the diazotization of 2-bromo-6-chloro-4-nitrobenzenamine followed by an azo coupling reaction with N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine.[1] This synthesis dictates its unique chemical structure.
Chemical Structure
Caption: Synthesis of Disperse Brown 4.
Physicochemical Properties
A summary of the key physicochemical properties of Disperse Brown 4 is presented in the table below.
| Property | Value | Source |
| CAS Number | 12223-16-4 | [1] |
| Molecular Formula | C₁₆H₁₅BrCl₂N₄O₄ | [1] |
| Molecular Weight | 478.12 g/mol | [1] |
| Appearance | Red-light orange, red-light brown, or dark red-light brown powder | [1] |
| Density | 1.68 g/cm³ | Guidechem |
| Boiling Point | 662.1°C at 760 mmHg | Guidechem |
| Flash Point | 354.2°C | Guidechem |
| Vapor Pressure | 1.96E-18 mmHg at 25°C | Guidechem |
| Refractive Index | 1.663 | Guidechem |
| Solubility | Low in water, dispersible in organic solvents | [2] |
Experimental Protocols
Synthesis of Disperse Brown 4
This protocol is adapted from standard diazotization and azo coupling procedures.
1. Diazotization of 2-Bromo-6-chloro-4-nitrobenzenamine:
- Dissolve 2-bromo-6-chloro-4-nitrobenzenamine in a mixture of concentrated hydrochloric acid and water.
- Cool the solution to 0-5°C in an ice bath with constant stirring.
- Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) dropwise, maintaining the temperature below 5°C.
- Continue stirring for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
2. Preparation of the Coupling Component Solution:
- Dissolve N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine in an appropriate solvent, such as a dilute aqueous solution of a non-ionic surfactant.
3. Azo Coupling Reaction:
- Slowly add the cold diazonium salt solution to the prepared coupling component solution with vigorous stirring.
- Maintain the temperature at 0-5°C and adjust the pH to be slightly acidic (pH 4-6) using a buffer solution to facilitate the coupling reaction.
- Continue stirring for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
- The precipitated Disperse Brown 4 dye is then collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum at a low temperature.
Analytical Characterization
1. High-Performance Liquid Chromatography (HPLC):
- Instrumentation: An HPLC system with a UV-Vis or photodiode array (PDA) detector.
- Column: A C18 reverse-phase column.
- Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small amount of a modifier like formic acid or ammonium (B1175870) acetate to improve peak shape.
- Detection: Monitor the eluent at the wavelength of maximum absorbance (λmax) for Disperse Brown 4, which is expected to be in the visible range.
- Sample Preparation: Dissolve a precisely weighed amount of the dye in a suitable solvent (e.g., methanol (B129727) or dimethylformamide), filter through a 0.45 µm syringe filter, and inject into the HPLC system.
2. Spectroscopic Analysis:
- UV-Visible (UV-Vis) Spectroscopy: Dissolve the dye in a suitable solvent (e.g., ethanol (B145695) or DMF) and record the absorption spectrum over the range of 200-800 nm to determine the λmax.
- Fourier-Transform Infrared (FT-IR) Spectroscopy: Obtain the IR spectrum of the solid dye using a KBr pellet or an ATR accessory to identify characteristic functional groups such as N-H, O-H, C-N, C-Cl, C-Br, N=N, and NO₂.
Logical Workflow for Synthesis and Analysis
